molecular formula C15H13NO B2483770 N-(2-phenylphenyl)prop-2-enamide CAS No. 89168-26-3

N-(2-phenylphenyl)prop-2-enamide

Cat. No.: B2483770
CAS No.: 89168-26-3
M. Wt: 223.275
InChI Key: ORDUCWWSKVFPSB-UHFFFAOYSA-N
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Description

N-(2-Phenylphenyl)prop-2-enamide is an acrylamide derivative featuring a biphenyl group (two interconnected benzene rings) attached to the nitrogen atom of a prop-2-enamide backbone. These analogs are synthesized via N-acylation reactions involving phenethylamines or aryl amines and acryloyl/methacryloyl chlorides . Substituents on the aryl rings (e.g., halogens, methoxy, or hydroxyl groups) critically influence their chemical behavior, physical properties, and biological activities .

Properties

IUPAC Name

N-(2-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-2-15(17)16-14-11-7-6-10-13(14)12-8-4-3-5-9-12/h2-11H,1H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORDUCWWSKVFPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1=CC=CC=C1C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-phenylphenyl)prop-2-enamide can be synthesized through several methods. One common approach involves the Ugi four-component reaction, which includes the coupling of 4-(octyloxy)aniline, cyclohexyl isocyanide, paraformaldehyde, and acrylic acid at room temperature . This reaction yields the desired compound in good yield and is characterized by its simplicity and efficiency.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar multicomponent reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of cost-effective raw materials and efficient reaction conditions makes this method suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding carboxylic acids, while reduction may yield amines.

Scientific Research Applications

N-(2-phenylphenyl)prop-2-enamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules. Its reactivity makes it suitable for various organic synthesis reactions.

    Biology: It has potential applications in the study of biological processes and interactions. Its structure allows it to interact with biological molecules, making it useful in biochemical research.

    Medicine: It is being investigated for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development.

    Industry: It is used in the production of polymers and other industrial materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(2-phenylphenyl)prop-2-enamide involves its interaction with specific molecular targets. It can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Physical Properties

  • Melting Points :
    Substituent position and polarity significantly affect melting points. For example:
    • (2E)-N-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2e): 171–173°C
    • (2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2d): 149–151°C

      Chlorine at the ortho position (2e) increases rigidity and intermolecular interactions compared to para-fluorine (2d).

Data Tables

Table 1: Comparison of Key Prop-2-enamide Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) Biological Activity (IC₅₀ or MIC) Reference
(2E)-N-(2-Chlorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 2-Cl, 4-CF₃ 71 171–173 Antibacterial (MIC = 0.5 µM)
(2E)-N-(4-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide 4-F, 4-CF₃ 72 149–151 Not reported
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)ethyl]prop-2-enamide 4-OH, 3-OCH₃, 4-OH Anti-inflammatory (IC₅₀ = 17.00 µM)
(2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide 3,4-Cl₂, 3,5-CF₃ Antibacterial (MIC = 0.2 µM)

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